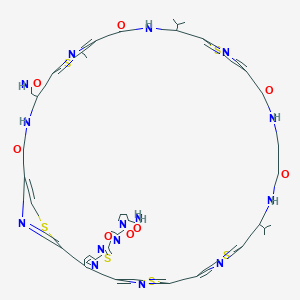
Cholesterylphosphorylethylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesterylphosphorylethylpyridinium (CPEP) is a naturally occurring molecule found in various biological systems. It belongs to the class of lipids and plays an important role in various biochemical and physiological processes. CPEP has been extensively studied for its potential applications in scientific research, particularly in the field of drug delivery and gene therapy.
Wirkmechanismus
The mechanism of action of Cholesterylphosphorylethylpyridinium is not fully understood, but it is believed to interact with cell membranes and alter their properties. Cholesterylphosphorylethylpyridinium has also been shown to interact with DNA and RNA, which can affect gene expression and protein synthesis.
Biochemical and Physiological Effects
Cholesterylphosphorylethylpyridinium has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism and the regulation of immune responses. Cholesterylphosphorylethylpyridinium has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cholesterylphosphorylethylpyridinium in lab experiments is its ability to form stable complexes with DNA and RNA. This makes it an attractive candidate for gene therapy applications. However, one of the limitations of using Cholesterylphosphorylethylpyridinium is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for the use of Cholesterylphosphorylethylpyridinium in scientific research. One area of interest is the development of Cholesterylphosphorylethylpyridinium-based gene delivery systems for the treatment of genetic diseases. Another area of interest is the use of Cholesterylphosphorylethylpyridinium as a drug delivery system for cancer therapy. Additionally, the potential use of Cholesterylphosphorylethylpyridinium as a biomarker for various diseases is also an area of interest for future research.
Conclusion
In conclusion, Cholesterylphosphorylethylpyridinium is a naturally occurring lipid with various potential applications in scientific research. Its ability to form stable complexes with DNA and RNA makes it an attractive candidate for gene therapy and drug delivery applications. While there are limitations to its use, the potential benefits of using Cholesterylphosphorylethylpyridinium in scientific research are significant. Further research is needed to fully understand the mechanism of action and potential applications of Cholesterylphosphorylethylpyridinium in various fields.
Synthesemethoden
Cholesterylphosphorylethylpyridinium can be synthesized using various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create Cholesterylphosphorylethylpyridinium from simple starting materials. The extraction method involves the isolation of Cholesterylphosphorylethylpyridinium from natural sources such as animal tissues and plants. Both methods have been used successfully to produce Cholesterylphosphorylethylpyridinium for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Cholesterylphosphorylethylpyridinium has been widely used in scientific research, particularly in the field of drug delivery and gene therapy. Cholesterylphosphorylethylpyridinium has the ability to form stable complexes with DNA, which makes it an attractive candidate for gene therapy applications. Cholesterylphosphorylethylpyridinium can also be used to deliver drugs to specific tissues and cells, which can increase the efficacy of the drug and reduce side effects.
Eigenschaften
CAS-Nummer |
143693-01-0 |
|---|---|
Produktname |
Cholesterylphosphorylethylpyridinium |
Molekularformel |
C34H54NO4P |
Molekulargewicht |
571.8 g/mol |
IUPAC-Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-pyridin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C34H54NO4P/c1-25(2)10-9-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-33(27,4)32(29)17-19-34(30,31)5)39-40(36,37)38-23-22-35-20-7-6-8-21-35/h6-8,12,20-21,25-26,28-32H,9-11,13-19,22-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,33+,34-/m1/s1 |
InChI-Schlüssel |
ZIQMQJFDJLTAEN-PWAICBBHSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)([O-])OCC[N+]5=CC=CC=C5)C)C |
Synonyme |
cholesterylphosphorylethylpyridinium CPEP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

